molecular formula C21H16FN3O B11607564 N-(4-fluorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine

N-(4-fluorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine

Cat. No.: B11607564
M. Wt: 345.4 g/mol
InChI Key: JAKHGCFZHULVJW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine: is a synthetic organic compound that belongs to the class of phthalazines. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features a fluorophenyl and a methoxyphenyl group attached to the phthalazine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phthalazine Core: Starting from phthalic anhydride, the phthalazine core can be synthesized through a series of condensation reactions.

    Introduction of Substituents: The fluorophenyl and methoxyphenyl groups can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalyst Optimization: Using efficient catalysts to increase reaction rates and yields.

    Process Intensification: Implementing continuous flow chemistry to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

N-(4-fluorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine: is unique due to the specific combination of fluorophenyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H16FN3O

Molecular Weight

345.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(4-methoxyphenyl)phthalazin-1-amine

InChI

InChI=1S/C21H16FN3O/c1-26-17-12-6-14(7-13-17)20-18-4-2-3-5-19(18)21(25-24-20)23-16-10-8-15(22)9-11-16/h2-13H,1H3,(H,23,25)

InChI Key

JAKHGCFZHULVJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)F

Origin of Product

United States

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